molecular formula C15H17NO4 B430835 butyl 4-methyl-2-oxo-2H-chromen-7-ylcarbamate

butyl 4-methyl-2-oxo-2H-chromen-7-ylcarbamate

Cat. No.: B430835
M. Wt: 275.3g/mol
InChI Key: CSXPJRRENBGSLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Butyl N-(4-methyl-2-oxochromen-7-yl)carbamate is a synthetic organic compound belonging to the class of coumarin derivatives. Coumarins are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticoagulant properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butyl 4-methyl-2-oxo-2H-chromen-7-ylcarbamate typically involves the reaction of 7-amino-4-methylcoumarin with butyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or ethanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Butyl N-(4-methyl-2-oxochromen-7-yl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups, leading to a range of substituted coumarin derivatives .

Scientific Research Applications

Butyl N-(4-methyl-2-oxochromen-7-yl)carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of butyl 4-methyl-2-oxo-2H-chromen-7-ylcarbamate involves its interaction with specific molecular targets. In antimicrobial applications, it may inhibit bacterial DNA gyrase, an enzyme crucial for DNA replication in bacteria. This inhibition disrupts bacterial growth and replication, leading to its antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl N-(4-methyl-2-oxochromen-7-yl)carbamate
  • Methyl N-(4-methyl-2-oxochromen-7-yl)carbamate
  • Propyl N-(4-methyl-2-oxochromen-7-yl)carbamate

Uniqueness

Butyl N-(4-methyl-2-oxochromen-7-yl)carbamate is unique due to its specific butyl group, which can influence its solubility, reactivity, and biological activity compared to its ethyl, methyl, and propyl counterparts. This uniqueness makes it a valuable compound for specific applications where these properties are advantageous .

Properties

Molecular Formula

C15H17NO4

Molecular Weight

275.3g/mol

IUPAC Name

butyl N-(4-methyl-2-oxochromen-7-yl)carbamate

InChI

InChI=1S/C15H17NO4/c1-3-4-7-19-15(18)16-11-5-6-12-10(2)8-14(17)20-13(12)9-11/h5-6,8-9H,3-4,7H2,1-2H3,(H,16,18)

InChI Key

CSXPJRRENBGSLI-UHFFFAOYSA-N

SMILES

CCCCOC(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C

Canonical SMILES

CCCCOC(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C

Origin of Product

United States

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